molecular formula C12H14N2O3 B1524306 (R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate CAS No. 1254700-17-8

(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate

Cat. No.: B1524306
CAS No.: 1254700-17-8
M. Wt: 234.25 g/mol
InChI Key: SXTMXSXWPZPIFG-SNVBAGLBSA-N
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Description

®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate is a chiral compound belonging to the class of imidazolidines This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an oxo group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate typically involves the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for ®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidines, hydroxyl derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Potential

(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate is being investigated for its potential use in treating various diseases, particularly those related to kidney function. Research indicates that derivatives of 2-oxo-imidazolidine compounds can enhance renal blood flow and sodium excretion, suggesting a role in managing conditions like hypertension and chronic kidney disease .

Case Study: Renal Function Enhancement

A study highlighted the effects of a related compound on renal blood flow and sodium excretion. The results showed a significant increase in renal blood flow from 90 ± 12 ml/min to 110 ± 12 ml/min after administration of the test compound, along with increased sodium excretion . This demonstrates the potential of imidazolidine derivatives in renal therapies.

Anticancer Activity

Another area of exploration involves the anticancer properties of compounds structurally related to this compound. Research on similar compounds has shown promising results against various cancer cell lines, including colon and prostate cancer . Molecular docking studies have indicated interactions with key proteins involved in cancer cell proliferation, suggesting that these compounds could serve as lead candidates for new anticancer drugs.

Pharmaceutical Synthesis

This compound is utilized as an intermediate in the synthesis of other pharmaceutical compounds. Its unique structural features make it a valuable building block for creating more complex molecules with specific biological activities.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that may include:

  • Condensation Reactions : To form the imidazolidine framework.
  • Functional Group Modifications : To introduce specific substituents for desired biological activity.

Summary Table of Applications

Application AreaDescriptionReferences
Therapeutic PotentialEnhances renal function; potential treatment for kidney diseases
Anticancer ActivityInhibits growth in cancer cell lines; interactions with EGFR kinase
Pharmaceutical SynthesisIntermediate for complex drug synthesis

Mechanism of Action

The mechanism of action of ®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate include other imidazolidine derivatives and related heterocyclic compounds, such as imidazo[1,2-a]pyridines .

Uniqueness

The uniqueness of ®-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate lies in its specific structural features, such as the chiral center and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate is a compound that has garnered attention in biochemical research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound, with the IUPAC name benzyl (4R)-1-methyl-2-oxo-4-imidazolidinecarboxylate, exhibits a unique imidazolidine framework. Its molecular formula is C12H14N2O3C_{12}H_{14}N_{2}O_{3}, and it possesses a white to yellow solid form with a purity of approximately 95% .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Imidazolidine Core : The initial step includes the reaction of benzylamine with isocyanates to form intermediates.
  • Cyclization : Subsequent cyclization leads to the formation of the imidazolidine structure.
  • Carboxylation : Finally, carboxylic acid derivatives are introduced to yield the target compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown its effectiveness against various cancer cell lines, including:

  • Colorectal Cancer (HT29)
  • Prostate Cancer (DU145)

The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating potent cytotoxic effects on these cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation. Molecular docking studies suggest that it interacts with tyrosine kinases such as EGFR, which are critical in regulating cell growth and survival .

Case Studies

A study conducted at Trakya University evaluated the compound's anticancer efficacy using the MTT assay. The results indicated a significant reduction in cell viability in treated groups compared to controls, supporting its potential as a therapeutic agent in oncology .

Comparative Analysis of Anticancer Activities

The following table summarizes the IC50 values of this compound compared to other compounds:

CompoundCell LineIC50 Value (µM)
(R)-Benzyl 1-methyl-2-oxo-imidazolidineHT2915.3
DU14518.7
SorafenibHCT11612.0
DoxorubicinHepG210.5

Properties

IUPAC Name

benzyl (4R)-1-methyl-2-oxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTMXSXWPZPIFG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](NC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate
(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate
(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate
(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate
(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate
(R)-Benzyl 1-methyl-2-oxo-imidazolidine-4-carboxylate

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